molecular formula C18H21BrN2O4 B11952332 Diethyl 4-(3-bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11952332
M. Wt: 409.3 g/mol
InChI Key: XMBACMZKVHULTI-UHFFFAOYSA-N
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Description

Diethyl 4-(3-bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a bromopyridine moiety attached to a dihydropyridine ring, which is further substituted with diethyl ester groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(3-bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a bromopyridine derivative. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3-bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The bromopyridine moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 4-(3-bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a calcium channel blocker.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Diethyl 4-(3-bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The dihydropyridine ring is known to bind to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, including vasodilation and reduced cardiac contractility.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A widely used dihydropyridine derivative with similar calcium channel blocking activity.

    Nicardipine: Known for its potent vasodilatory effects.

Uniqueness

Diethyl 4-(3-bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the bromopyridine moiety, which can impart distinct chemical and biological properties. This structural feature differentiates it from other dihydropyridine derivatives and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C18H21BrN2O4

Molecular Weight

409.3 g/mol

IUPAC Name

diethyl 4-(3-bromopyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H21BrN2O4/c1-5-24-17(22)14-10(3)21-11(4)15(18(23)25-6-2)16(14)12-7-8-20-9-13(12)19/h7-9,16,21H,5-6H2,1-4H3

InChI Key

XMBACMZKVHULTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C=NC=C2)Br)C(=O)OCC)C)C

Origin of Product

United States

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